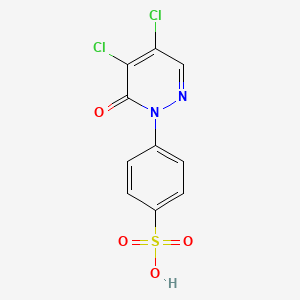

4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid

Description

Historical Development of Pyridazinone Scaffolds

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and one ketone group, emerged as a scaffold of interest in the mid-20th century. Early research focused on its herbicidal properties, exemplified by the 1980s discovery of pyridaben, a pyridazinone-derived acaricide developed by Nissan Chemical Industries. The structural flexibility of the pyridazinone core enabled substitutions at multiple positions, driving exploration into agrochemicals and pharmaceuticals. By the 2000s, pyridazinones gained traction in medicinal chemistry due to their diverse bioactivity, including anti-inflammatory, antimicrobial, and anticancer effects. Recent advancements, such as cryo-EM-guided structural optimization of proteasome inhibitors for Chagas disease, highlight the scaffold’s adaptability in addressing global health challenges.

Significance of Pyridazinone-Based Compounds in Heterocyclic Chemistry

Pyridazinones occupy a critical niche in heterocyclic chemistry due to their electronic configuration and hydrogen-bonding capabilities. The presence of both electron-withdrawing (ketone) and electron-donating (amine) groups facilitates interactions with biological targets, making them effective pharmacophores. For example:

- Agrochemicals : Pyridaben’s miticidal activity stems from its ability to inhibit mitochondrial electron transport, a mechanism enabled by the pyridazinone core’s redox activity.

- Pharmaceuticals : Pyridazinone derivatives exhibit phosphodiesterase inhibition and platelet aggregation suppression, underscoring their therapeutic versatility.

- Synthetic Intermediates : The scaffold serves as a functional group carrier, enabling the synthesis of complex N-heterocycles like triazolopyridazinones.

Structural Features of 4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic Acid

This compound integrates a pyridazinone core with a sulfonic acid substituent, yielding distinct physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆Cl₂N₂O₄S |

| Molecular Weight | 321.14 g/mol |

| IUPAC Name | 4-(4,5-Dichloro-6-oxopyridazin-1-yl)benzenesulfonic acid |

| SMILES | C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)S(=O)(=O)O |

Key Structural Attributes :

- Pyridazinone Core : The 1,6-dihydropyridazin-6-one moiety provides a planar structure conducive to π-π stacking and hydrogen bonding.

- Chlorine Substituents : The 4,5-dichloro groups enhance electrophilicity, potentially improving target binding and metabolic stability.

- Sulfonic Acid Group : Introduces strong acidity and hydrophilicity, which may influence solubility and bioavailability.

Synthetic routes to analogous pyridazinones involve alkylation of pyridazinone nitrogen followed by ester hydrolysis and sulfonation. For instance, methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate serves as a precursor for N-alkylated derivatives.

Position in Contemporary Chemical Research

Recent studies highlight the compound’s role in two domains:

- Drug Discovery : Pyridazinone derivatives are being optimized for parasitic diseases. Structural analogs of 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzenesulfonic acid have shown promise as proteasome inhibitors in Trypanosoma cruzi, the causative agent of Chagas disease. Cryo-EM co-structures guide modifications to improve binding affinity and selectivity.

- Functional Group Carriers : The sulfonic acid group enables conjugation with biomolecules, facilitating the development of targeted therapies. For example, pyridazinone-sulfonate hybrids are explored as antiviral agents through structural modifications of natural products like myricetin.

Properties

IUPAC Name |

4-(4,5-dichloro-6-oxopyridazin-1-yl)benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O4S/c11-8-5-13-14(10(15)9(8)12)6-1-3-7(4-2-6)19(16,17)18/h1-5H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOASGFHGHFOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloropyridazin-3(2H)-one with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of pharmaceuticals due to its ability to inhibit specific biological pathways. Research indicates that derivatives of this compound can act as enzyme inhibitors, which is critical for the treatment of various diseases, including cancer and bacterial infections.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of related pyridazinyl compounds and their activity against certain cancer cell lines. The results indicated that modifications on the pyridazinyl ring could enhance anticancer activity, suggesting that similar modifications on the target compound could yield beneficial therapeutic agents.

Analytical Chemistry

This compound can serve as a reagent in analytical chemistry for detecting various biomolecules. Its sulfonic acid group enhances solubility in aqueous solutions, making it suitable for use in chromatography and spectrophotometry.

Application Example : In high-performance liquid chromatography (HPLC), the compound can be utilized to separate and quantify other compounds within complex mixtures, particularly in environmental analysis where pollutants need to be identified.

Material Science

The incorporation of this compound into polymer matrices has been investigated for creating novel materials with specific properties. Its ability to form stable complexes with metals can lead to applications in catalysis and materials with enhanced mechanical properties.

Research Findings : Studies have demonstrated that polymers modified with this compound exhibit improved thermal stability and mechanical strength compared to unmodified counterparts. This opens avenues for its use in high-performance materials for automotive and aerospace applications.

Mechanism of Action

The mechanism of action of 4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the pyridazinyl ring and the benzene moiety (Table 1).

Table 1: Structural Comparison of Analogs

Key Observations :

- Halogen Effects : Bromine substituents () increase molecular weight and lipophilicity compared to chlorine analogs.

- Functional Group Diversity : Sulfonic acid derivatives exhibit higher acidity (pKa ~1–2) compared to sulfonamides (pKa ~10) or carboxylic acids (pKa ~4–5), influencing solubility and reactivity .

Physicochemical Properties

Solubility :

- The sulfonamide analog () has low solubility (<1 mg/ml), likely due to reduced polarity of the -SO₂NH₂ group .

- The target sulfonic acid is expected to be more water-soluble due to the strongly ionizable -SO₃H group, though experimental data are lacking.

- Ester derivatives (e.g., ) may exhibit intermediate solubility, influenced by aromatic fluorination or chlorination .

Stability :

- Sulfonamides () require storage at -20°C, suggesting thermal sensitivity . Esters () may offer better shelf stability.

Biological Activity

4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid (CAS No. 33098-23-6) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₆Cl₂N₂O₄S

- Molecular Weight : 321.14 g/mol

- Melting Point : 303-304 °C

- Purity : ≥95% .

Antitumor Activity

Compounds containing the pyridazinone moiety have demonstrated cytotoxic effects in various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the anticancer activity by increasing the compound's reactivity and interaction with cellular targets .

Table 1: Summary of Antitumor Activities of Related Compounds

| Compound Name | Cell Line Tested | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | 1.98 | Bcl-2 inhibition |

| Compound B | HT29 | <1.0 | Apoptosis induction |

| Compound C | Jurkat | <2.0 | Cell cycle arrest |

The biological activity of 4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.

- Receptor Modulation : The compound may interact with specific receptors affecting signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A notable study investigated the effects of pyridazinone derivatives on cholesterol metabolism, revealing that certain analogs can selectively activate thyroid hormone receptors, leading to improved lipid profiles without adverse effects . Although this study did not directly focus on the sulfonic acid derivative, it highlights the therapeutic potential of related compounds.

Safety and Toxicology

Safety assessments are crucial for any new compound. Preliminary data indicate that while related compounds may exhibit some toxicity at high doses, they also demonstrate a favorable safety profile at therapeutic doses . Further toxicological studies are necessary to establish the safety margins for this specific compound.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions, including pyridazine ring formation and sulfonic acid group introduction. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cl₂, H₂SO₄ | DMF | 70 | 65–75 |

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH Range : Test buffered solutions (pH 3–11) with UV-Vis monitoring for degradation .

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C identifies decomposition thresholds .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or optimize synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states .

- Reaction Path Search : Identifies intermediates and energy barriers (e.g., via GRRM17 software) .

- Machine Learning : Integrates experimental data to predict optimal conditions (e.g., solvent ratios, catalysts) .

Q. What statistical approaches are recommended for optimizing reaction yields?

- Methodological Answer :

- Design of Experiments (DOE) : Fractional factorial designs reduce trials while testing variables (e.g., temperature, stoichiometry) .

Table 2 : DOE Variables for Yield Optimization

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Catalyst Loading | 1–5 mol% | 3 mol% |

Q. How can contradictory data in solubility or bioactivity studies be resolved?

- Methodological Answer :

- Controlled Replication : Standardize protocols (e.g., solvent purity, humidity control) .

- Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers .

- Theoretical Alignment : Reconcile empirical results with computational predictions (e.g., solubility parameters via COSMO-RS) .

Q. What advanced separation techniques isolate this compound from complex mixtures?

- Methodological Answer :

- Membrane Filtration : Nanofiltration membranes (MWCO 300–500 Da) separate sulfonic acid derivatives .

- Ion-Exchange Chromatography : Explores sulfonate group affinity for resin-based purification .

Q. How does the compound’s electronic configuration influence catalytic applications?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Evaluates HOMO-LUMO gaps for redox activity .

- Electron-Deficient Pyridazine Core : Enhances electrophilic reactivity in cross-coupling reactions .

Data Contradiction Analysis Framework

For unresolved discrepancies (e.g., conflicting bioactivity results):

Variable Isolation : Systematically test individual parameters (e.g., solvent, light exposure) .

Collaborative Validation : Share samples across labs to eliminate equipment bias .

Multivariate Regression : Identifies hidden variables influencing outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.